molecular formula C8H8Cl3N3S B13196456 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride

Cat. No.: B13196456
M. Wt: 284.6 g/mol
InChI Key: LHYVXFRMFAIRFS-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H8Cl3N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-amine with aniline in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the thiadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8Cl3N3S

Molecular Weight

284.6 g/mol

IUPAC Name

3-(5-chlorothiadiazol-4-yl)aniline;dihydrochloride

InChI

InChI=1S/C8H6ClN3S.2ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;;/h1-4H,10H2;2*1H

InChI Key

LHYVXFRMFAIRFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl.Cl

Origin of Product

United States

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